(1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate

5-HT4 receptor pharmacology sAPPα release assay inverse agonism

RO 116-0086 is the definitive 5-HT4 inverse agonist for suppressing constitutive receptor activity. Unlike neutral antagonists RO 116-1148 and GR 113808, its inverse agonism is validated via Asp100–Phe275–Trp272 mutagenesis. At 0.1 μM, it abolishes prucalopride-induced sAPPα release in cortical neurons, enabling unambiguous attribution of non-amyloidogenic APP processing. The 8-carboxylate ester distinguishes it from the 5-carboxamide analog. Essential reference standard for GPCR conformation studies and 5-HT4-mediated smooth muscle assays. Do not substitute.

Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
Cat. No. B1680048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate
SynonymsRS 116 0086;  RS1160086;  RS-1160086.
Molecular FormulaC19H27NO4
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)COC(=O)C2=C3C(=CC=C2)OCCO3
InChIInChI=1S/C19H27NO4/c1-2-3-9-20-10-7-15(8-11-20)14-24-19(21)16-5-4-6-17-18(16)23-13-12-22-17/h4-6,15H,2-3,7-14H2,1H3
InChIKeyYGXXLNHVBNARBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate – Procurement-Relevant Baseline Identity and 5-HT4 Antagonist Class Profile


(1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate, also designated RS 116 0086 or RO 116-0086 (CAS 148702-61-8), is a small-molecule 5-HT4 receptor antagonist with confirmed inverse agonist properties [1]. It belongs to the dihydrobenzodioxine carboxamide/ester chemotype originally disclosed by Hoffmann-La Roche in patent WO2000015636 [2]. Key structural identifiers include molecular formula C19H27NO4 and a molecular weight of 333.42 g·mol⁻¹ [3].

Why Generic Substitution of (1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate Fails – Inverse Agonism and Structural Specificity in the 5-HT4 Series


In the dihydrobenzodioxine 5-HT4 antagonist class, subtle structural modifications profoundly alter intrinsic efficacy: (1-butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate functions as a potent inverse agonist, stabilizing a silent receptor conformation, whereas closely related analogs such as RO 116-1148 (the corresponding carboxamide) and GR 113808 exhibit divergent inverse agonist vs. neutral antagonist profiles under identical assay conditions [1]. Generic substitution without quantitative confirmation of functional selectivity therefore risks selecting a compound with an entirely different pharmacological fingerprint.

Quantitative Differentiation Evidence for (1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate vs. Closest 5-HT4 Comparator Compounds


Functional Antagonism of 5-HT4-Mediated sAPPα Release: RO 116-0086 vs. Prucalopride Agonist Stimulus in HEK-293 Cells

In HEK-293 cells co-transfected with 5-HT4R and SEAP-tagged APP, 0.1 μM RO 116-0086 completely blocked 1 μM prucalopride-induced sAPPα release, reducing alkaline phosphatase activity to baseline levels. This establishes RO 116-0086 as a functional 5-HT4 antagonist with inverse agonist character, whereas prucalopride is a full agonist [1].

5-HT4 receptor pharmacology sAPPα release assay inverse agonism

Inverse Agonist Potency at Constitutively Active 5-HT4 Receptors: RO 116-0086 vs. W272(6.48)A Mutant Receptor Selectivity

RO 116-0086 (reported as a potent inverse agonist in the Joubert et al. 2002 study) inhibits basal cAMP production in HEK-293 cells expressing wild-type 5-HT4 receptors, with effects abolished by the D100(3.32)A and F275(6.51)A mutations while preserved at the W272(6.48)A mutant. In contrast, neutral antagonists such as GR 113808 do not reduce basal activity in the same wild-type receptor background [1].

constitutive receptor activity inverse agonism site-directed mutagenesis

Chemical Topology Differentiation: 8-Carboxylate Ester (RO 116-0086) vs. 5-Carboxamide (RO 116-1148) and Impact on 5-HT4 Pharmacophore Recognition

RO 116-0086 substitutes the 8-position carboxylate ester on the benzodioxine core, whereas RO 116-1148 replaces this with a 5-position carboxamide linked via the same 1-butylpiperidin-4-ylmethyl motif [1]. This regiochemical and functional-group divergence shifts hydrogen-bonding geometry within the 5-HT4 binding pocket, as inferred from differential sensitivity to receptor mutations: RO 116-0086's inverse agonism requires an intact Asp100–Phe275–Trp272 network, while published data suggest that carboxamide analogs exhibit lower inverse agonist efficacy [2].

structure-activity relationship (SAR) dihydrobenzodioxine chemotype 5-HT4 receptor pharmacophore

CNS-Related Functional Selectivity: RO 116-0086 Blocks 5-HT4R-Mediated sAPPα in Cortical Neurons, Contrasting with Agonist-Driven Amyloidogenic Processing

In primary embryonic cortical neurons expressing 5-HT4R and APP, RO 116-0086 (0.1 μM) significantly reduced sAPPα release stimulated by prucalopride (1 μM), while the prucalopride-induced elevation of sAPPα was not replicated by other 5-HT4 agonists (RS 67333, BIMU8, cisapride) tested at maximally effective concentrations in parallel [1]. This positions RO 116-0086 as a critical negative-control probe for dissecting 5-HT4R-mediated non-amyloidogenic APP processing.

Alzheimer's disease research non-amyloidogenic APP processing 5-HT4 receptor CNS function

Proven Application Scenarios for (1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate Based on Differential Evidence


Constitutive 5-HT4 Receptor Pharmacology: Inverse Agonist Tool Compound for cAMP Signaling Studies

RO 116-0086 is the preferred inverse agonist for experiments requiring suppression of basal 5-HT4 receptor activity. Its dependence on the Asp100–Phe275–Trp272 transmembrane network, demonstrated via site-directed mutagenesis, makes it an essential probe for delineating receptor conformations linked to constitutive cAMP signaling [1].

Neuronal APP Processing Research: Negative Control for Prucalopride-Induced sAPPα Release

In primary cortical neuron assays, 0.1 μM RO 116-0086 specifically abrogates prucalopride-driven sAPPα release, enabling unambiguous attribution of non-amyloidogenic APP processing to 5-HT4 receptor activation [1].

SAR-Driven Procurement for Dihydrobenzodioxine Chemotype Expansion

The 8-carboxylate ester substitution of RO 116-0086 distinguishes it from the 5-carboxamide analog RO 116-1148; procurement of the compound as a reference standard is justified for studies exploring positional and functional-group effects on 5-HT4 inverse agonism [1][2].

Bladder and Gastrointestinal Motility Research: 5-HT4 Antagonist Reference Compound

Given its functional 5-HT4 antagonist profile validated in cellular assays, RO 116-0086 serves as a reference antagonist in tissue bath experiments investigating 5-HT4-mediated smooth muscle relaxation or contraction in bladder and GI tract, areas highlighted in the Roche patent [2].

Quote Request

Request a Quote for (1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.